molecular formula C10H12N2OS B106352 6-Isopropoxybenzo[d]thiazol-2-amine CAS No. 15850-81-4

6-Isopropoxybenzo[d]thiazol-2-amine

Cat. No.: B106352
CAS No.: 15850-81-4
M. Wt: 208.28 g/mol
InChI Key: WFGYJPDSKYTVNR-UHFFFAOYSA-N
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Description

6-Isopropoxybenzo[d]thiazol-2-amine is a chemical compound based on the benzo[d]thiazol-2-amine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Benzothiazole derivatives are extensively investigated in pharmacological research due to their diverse biological activities. These compounds are frequently explored as potential anticancer agents. Some derivatives have shown promise in studies targeting enzymes like the Human Epidermal growth factor receptor (HER), with certain compounds exhibiting strong binding affinities in molecular docking studies . The benzothiazole core is also a valuable structure in the research and development of anti-inflammatory agents. Studies on similar analogues have demonstrated that some derivatives can act as cyclooxygenase (COX-1 and COX-2) enzyme inhibitors, which are key targets in the inflammatory response . Furthermore, the broader class of benzothiazole compounds has been reported to possess additional properties, including antimicrobial and antifungal activities, making them a versatile scaffold for various therapeutic areas . As a key intermediate, this compound is used by researchers in organic synthesis, process development, and the creation of novel compounds for biological evaluation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-propan-2-yloxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-6(2)13-7-3-4-8-9(5-7)14-10(11)12-8/h3-6H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGYJPDSKYTVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization of 6 Isopropoxybenzo D Thiazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Analysis for Proton Environment

The ¹H NMR spectrum of 6-Isopropoxybenzo[d]thiazol-2-amine is expected to provide distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons. The aromatic protons on the benzothiazole (B30560) ring system are anticipated to appear in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The isopropoxy group will exhibit a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups. The amine protons are expected to show a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound:

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~7.50d1HAr-H
~7.20d1HAr-H
~6.90dd1HAr-H
~4.60sept1H-OCH(CH₃)₂
~1.30d6H-OCH(CH₃)₂
~5.50br s2H-NH₂

Note: Predicted chemical shifts are based on analogous structures and may vary based on solvent and experimental conditions.

¹³C NMR Analysis for Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbon atoms of the benzothiazole ring are expected to resonate in the aromatic region (δ 110-160 ppm). The carbon atom attached to the nitrogen of the amine group and the sulfur atom will have characteristic chemical shifts. The carbons of the isopropoxy group will appear in the aliphatic region.

Predicted ¹³C NMR Data for this compound:

Chemical Shift (δ ppm)Assignment
~165C=N (thiazole)
~155C-O (aromatic)
~150C-S (aromatic)
~130Quaternary Ar-C
~122Ar-CH
~118Ar-CH
~110Ar-CH
~70-OCH(CH₃)₂
~22-OCH(CH₃)₂

Note: Predicted chemical shifts are based on analogous structures and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be crucial for confirming the connectivity of the aromatic protons on the benzothiazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a proton signal to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule, such as connecting the isopropoxy group to the aromatic ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, ether, and aromatic functionalities.

Predicted IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300MediumN-H stretching (asymmetric and symmetric) of the primary amine
3100-3000WeakC-H stretching (aromatic)
2980-2900Medium-StrongC-H stretching (aliphatic, isopropoxy group)
~1620MediumC=N stretching (thiazole ring)
1600, 1480Medium-WeakC=C stretching (aromatic ring)
~1250StrongC-O stretching (aryl ether)
~1100StrongC-O stretching (alkyl ether)
~830StrongC-H bending (out-of-plane, aromatic)

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, with a molecular formula of C₁₀H₁₂N₂OS, the expected molecular weight is approximately 208.28 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern would likely involve the loss of the isopropoxy group, the amine group, or cleavage of the thiazole (B1198619) ring, providing further structural information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For this compound, HRMS would be used to confirm the exact mass, which is calculated based on the most abundant isotopes of its constituent atoms.

Predicted HRMS Data for this compound:

IonCalculated Exact Mass
[M+H]⁺209.0743

This precise mass measurement would provide strong evidence for the molecular formula C₁₀H₁₃N₂OS⁺ and, in conjunction with the other spectroscopic data, would unequivocally confirm the structure of this compound.

X-ray Crystallography for Solid-State Molecular Architecture

A comprehensive search of scientific literature and structural databases has revealed no publicly available X-ray crystallography data for the compound this compound. Consequently, a detailed analysis of its solid-state molecular architecture, including crystallographic parameters such as unit cell dimensions, space group, and key intramolecular bond lengths and angles, cannot be provided at this time.

While crystallographic studies have been conducted on analogous benzothiazole derivatives, which provide insights into the general structural motifs of this class of compounds, direct extrapolation of these findings to this compound would be speculative and scientifically unsound. The specific placement of the isopropoxy group at the 6-position of the benzothiazole ring system is expected to significantly influence the crystal packing and intermolecular interactions, leading to a unique solid-state structure.

The determination of the precise three-dimensional arrangement of atoms in the crystalline state through single-crystal X-ray diffraction would be invaluable for a complete understanding of the structure-property relationships of this compound. Such data would offer definitive conformational details and a map of the intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern the supramolecular assembly in the solid state.

Researchers in the field are encouraged to pursue the crystallization and subsequent X-ray diffraction analysis of this compound to fill this gap in the scientific record.

Computational Chemistry and Molecular Modeling of 6 Isopropoxybenzo D Thiazol 2 Amine

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict the electronic structure and properties of molecules. acs.orgresearchgate.net DFT calculations are instrumental in understanding the geometry, reactivity, and charge distribution of 6-Isopropoxybenzo[d]thiazol-2-amine.

Geometry Optimization and Conformational Analysis of this compound

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the benzothiazole (B30560) core and the flexible isopropoxy side chain.

For this compound, conformational analysis would involve rotating the bonds of the isopropoxy group to identify the most stable conformer. The steric bulk of the isopropyl group compared to a methyl group might lead to a larger out-of-plane torsion angle to minimize steric hindrance. The optimized geometry would be characterized by specific bond lengths, bond angles, and dihedral angles, which can be predicted with high accuracy using DFT methods like B3LYP with a suitable basis set such as 6-311G(d,p). bldpharm.com

Table 1: Predicted Geometrical Parameters for 6-Alkoxybenzo[d]thiazol-2-amine Analogs (Note: Data for the methoxy (B1213986) analog is from experimental X-ray diffraction, which provides a benchmark for computational predictions of the isopropoxy analog.)

Parameter6-methoxybenzo[d]thiazol-2-amine (Experimental) researchgate.netThis compound (Predicted)
C-C-O-C Torsion Angle0.72(1)°Expected to be larger due to steric hindrance
Planarity of Benzothiazole CoreNearly planarExpected to be nearly planar

Intermolecular interactions are also crucial in the solid state. For 6-methoxybenzo[d]thiazol-2-amine, intermolecular amine N-H···N hydrogen bonds form inversion dimers, which are further extended into chains through N-H···O hydrogen bonds. researchgate.net Similar hydrogen bonding patterns would be expected for this compound, influencing its crystal packing.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Spatial Distribution)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. nih.govoakwoodchemical.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ambeed.com For this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiazole ring and the amino group, while the LUMO would likely be distributed over the aromatic system. The isopropoxy group, being an electron-donating group, would raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to the unsubstituted benzothiazol-2-amine.

In studies of other benzothiazole derivatives, the HOMO and LUMO are typically π-type orbitals distributed across the conjugated system. ambeed.com DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution.

Table 2: Conceptual Frontier Molecular Orbital Data for this compound (Note: The values below are hypothetical and serve to illustrate the data obtained from FMO analysis.)

ParameterPredicted Value (eV)Significance
HOMO Energy-5.8Indicates electron-donating ability
LUMO Energy-1.2Indicates electron-accepting ability
HOMO-LUMO Gap (ΔE)4.6Predicts chemical reactivity and stability

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to represent different potential values. Regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP surface would likely show the most negative potential localized around the nitrogen atom of the amino group and the nitrogen atom within the thiazole (B1198619) ring, due to the presence of lone pairs of electrons. These sites would be the primary targets for protonation and hydrogen bond donation. The hydrogen atoms of the amino group would exhibit a positive potential, making them hydrogen bond donors. The isopropoxy group would also influence the MEP, with the oxygen atom being a region of negative potential.

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, going beyond the simple atomic charge concept. It analyzes the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with electron delocalization (hyperconjugation).

Table 3: Illustrative NBO Analysis Data for Key Interactions in this compound (Note: This table presents hypothetical data to demonstrate the output of an NBO analysis.)

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (N) of Amino Groupπ* (C=N) of Thiazole RingHigh
LP (O) of Isopropoxy Groupπ* (C-C) of Benzene (B151609) RingModerate
π (C=C) of Benzene Ringπ* (C=N) of Thiazole RingHigh

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

Dynamic Behavior and Stability of this compound in Different Environments

MD simulations of this compound could provide crucial insights into its behavior in various environments, such as in a vacuum, in an aqueous solution, or within a lipid bilayer, which is relevant for predicting its transport across biological membranes.

In an aqueous environment, MD simulations would reveal the formation and dynamics of hydrogen bonds between the amino and isopropoxy groups of the solute and the surrounding water molecules. The stability of the different conformations of the isopropoxy side chain in solution could also be assessed. By analyzing the trajectory, one can calculate properties such as the root-mean-square deviation (RMSD) to assess the stability of the molecular structure and the radial distribution function (RDF) to understand the solvation shell structure. This information is vital for understanding its solubility and interactions in a biological context.

Structure Activity Relationship Sar Studies of 6 Isopropoxybenzo D Thiazol 2 Amine Derivatives

Influence of the Isopropoxy Substituent at the C-6 Position on Biological Activity

The nature and position of substituents on the benzothiazole (B30560) moiety strongly affect its biological properties. nih.gov The C-6 position, in particular, has been a focal point for modifications to modulate the pharmacological profile of benzothiazole derivatives.

Comparative Analysis with Other Alkoxy, Alkyl, or Halogen Substituents at C-6

The substituent at the C-6 position of the benzothiazole ring plays a crucial role in determining the biological activity of the resulting derivatives. Research has shown that the introduction of different functional groups at this position can significantly impact the compound's efficacy.

For instance, in the context of anti-inflammatory activity, it has been noted that substituting the phenyl ring of a 2-aminobenzothiazole (B30445) with a methoxy (B1213986) group at the 6-position can lead to better anti-inflammatory effects. researchgate.net In a series of 2-amino-substituted benzothiazoles synthesized for anthelmintic activity, various substituents at the C-6 position were explored, including methoxy, methyl, chloro, bromo, fluoro, and nitro groups. researchgate.net

Specifically, studies on benzothiazole-based thiazolidinones revealed that replacing a 6-trifluoromethoxy (OCF3) group with a 6-chloro (Cl) substituent enhanced antibacterial activity against several bacterial strains, including resistant ones. nih.gov Conversely, the introduction of a 6-cyano (CN) group in place of the 6-OCF3 group showed improved activity against a resistant strain of P. aeruginosa when a 4-fluorophenyl substitution was also present. nih.gov

Furthermore, in the development of diuretic agents, the introduction of electron-withdrawing groups such as chloro, fluoro, and bromo at the C-6 position of the benzothiazole ring structure was found to significantly enhance urinary excretion. jchemrev.com The presence of a nitro or cyano group at the C-6 position has also been found to increase the antiproliferative activity of certain benzothiazole derivatives. nih.gov

These findings highlight the significant influence of the C-6 substituent on the biological activity of benzothiazole derivatives, with different groups favoring different therapeutic outcomes.

Table 1: Effect of C-6 Substituents on the Biological Activity of Benzothiazole Derivatives

C-6 SubstituentBiological ActivityReference
MethoxyEnhanced anti-inflammatory activity researchgate.net
ChloroEnhanced antibacterial and diuretic activity jchemrev.comnih.gov
BromoEnhanced diuretic activity jchemrev.com
FluoroEnhanced diuretic activity jchemrev.com
NitroIncreased antiproliferative activity nih.gov
CyanoIncreased antiproliferative activity nih.gov

Stereochemical Considerations of the Isopropoxy Group's Orientation

While specific studies focusing solely on the stereochemical orientation of the isopropoxy group at the C-6 position of 6-isopropoxybenzo[d]thiazol-2-amine are not extensively detailed in the provided search results, the general principles of medicinal chemistry suggest that the three-dimensional arrangement of this group could be critical for its interaction with biological targets. The bulky nature of the isopropyl group, compared to a methyl or ethyl group, could impose specific conformational constraints on the molecule, potentially influencing its binding affinity and selectivity for a particular receptor or enzyme. The orientation of the isopropoxy group could affect how the molecule fits into a binding pocket, and any steric clashes could reduce or abolish biological activity.

Role of the 2-Amino Functionality in Modulating Biological Response

The 2-amino group of the benzothiazole scaffold is a key functional group that significantly influences the biological activity of these compounds. nih.govcore.ac.uk Its ability to be readily functionalized makes it a common starting point for the synthesis of a wide array of pharmacologically active molecules. acs.org

Effects of Modifications or Substitutions on the 2-Amino Group

Modifications to the 2-amino group have been extensively explored to modulate the biological properties of benzothiazole derivatives. For instance, the synthesis of 2-(N-Tos- or N-Pht-aminoacyl or N-Tos- or N-Pht-dipeptidyl) amino benzothiazole derivatives has been described, with some of these compounds showing antimicrobial properties. pjsir.org

In a study focused on antitubercular agents, it was found that the N-2 position of the aminothiazole is highly flexible, and introducing substituted benzoyl groups at this position significantly improved the antitubercular activity. nih.gov This highlights the potential for enhancing potency through strategic modifications of the 2-amino group.

Furthermore, the conversion of the 2-amino group to a urea (B33335) or thiourea (B124793) functionality has been investigated. In the context of antitubercular activity, benzothiazoles containing a urea or thiourea substituent have been reported for the first time, with some analogs showing improved potency and reduced cytotoxicity. nih.govbiorxiv.org However, the addition of a methyl group on the thiourea was found to greatly increase cytotoxicity without improving antitubercular activity. nih.govbiorxiv.org

The isosteric replacement of a 2-mercapto group with a 2-amino group has been shown to lead to a loss of antibacterial activity but an emergence of interesting antifungal activity against Candida species. core.ac.uk This demonstrates that even subtle changes to the functionality at the C-2 position can dramatically alter the biological activity profile.

Table 2: Impact of Modifications at the 2-Amino Position on Biological Activity

Modification of 2-Amino GroupResulting Biological ActivityReference
Acylation with amino acid derivativesAntimicrobial properties pjsir.org
Substitution with benzoyl groupsImproved antitubercular activity nih.gov
Conversion to urea/thioureaPotent antitubercular activity nih.govbiorxiv.org
Isosteric replacement of 2-mercaptoShift from antibacterial to antifungal activity core.ac.uk

Impact on Key Interactions (e.g., Hydrogen Bonding, Chelation)

The 2-amino group, with its hydrogen bond donor and acceptor capabilities, plays a critical role in the molecular interactions between benzothiazole derivatives and their biological targets. The NH2 and endocyclic nitrogen atoms are well-positioned to react with various electrophiles, facilitating the formation of fused heterocyclic compounds. acs.orgrjpbcs.com

The hydrogen bonding potential of the 2-amino group is crucial for binding to target proteins. For example, in the design of anticancer agents, the ability of the 2-amino group to form hydrogen bonds within the ATP binding domain of enzymes like PI3Kγ is a key consideration. acs.org

Furthermore, the 2-amino group can participate in chelation of metal ions, which can be a mechanism of action for some biologically active compounds. While not extensively detailed for this compound specifically, the general principle applies to the broader class of 2-aminobenzothiazoles.

Systematic Variations of the Benzothiazole Core and Their Pharmacological Implications

Systematic variations of the benzothiazole core itself, by replacing it with other heterocyclic systems, have been investigated to understand the importance of this scaffold for biological activity.

In a study on potential MET inhibitors, it was found that substituting the benzothiazole scaffold with other aromatic rings, such as pyridine (B92270) and benzene (B151609), led to a significant decrease in antiproliferative activity. nih.gov This indicates the critical role of the benzothiazole core for this particular biological effect.

Similarly, in the exploration of antitubercular agents, replacing the benzothiazole with a benzimidazole (B57391) or benzoxazole (B165842) retained good potency against a specific strain of M. tuberculosis. nih.gov The benzoxazole derivative, in particular, showed improved activity against the wild-type strain. nih.gov However, these modifications also led to increased cytotoxicity. nih.gov This highlights a common challenge in drug design where modifications that enhance potency may also increase toxicity.

These studies underscore the importance of the benzothiazole nucleus as a privileged scaffold in medicinal chemistry, while also demonstrating that thoughtful and systematic variations can lead to the discovery of new compounds with potentially improved pharmacological profiles. jchemrev.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR studies are instrumental in understanding the structural features that govern their therapeutic effects, thereby guiding the design of new, more potent derivatives. These studies involve the use of statistical methods to correlate physicochemical properties, or "descriptors," of the molecules with their experimentally determined biological activities.

In the context of benzothiazole derivatives, QSAR models have been developed to elucidate the structural requirements for various biological targets. These models are typically built using a "training set" of molecules with known activities to establish the correlation, and then validated using an external "test set" of compounds to assess the model's predictive power.

A study on a series of 2-aminothiazole (B372263) based Lck inhibitors utilized a genetic algorithm (GA) to select descriptors for building linear QSAR models. nih.gov The final model, consisting of eight parameters, was developed from a pool of 36 descriptors. nih.gov This approach highlights the importance of descriptor selection in creating a robust and predictive QSAR model. nih.gov

For a series of 2-amino-6-carboxamide benzothiazole derivatives acting as Lck inhibitors, a 3D-QSAR study was conducted using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method. researchgate.net This approach generated 33 models, with the final selection based on internal and external validation metrics. researchgate.net The selected model demonstrated good predictivity, indicating its utility in guiding the synthesis of novel inhibitors. researchgate.net

Another pertinent example is the 3D-QSAR modeling of 6-hydroxybenzothiazole-2-carboxamide derivatives as monoamine oxidase B (MAO-B) inhibitors. nih.govresearchgate.net This study employed the Comparative Molecular Similarity Indices Analysis (COMSIA) method to develop a predictive model. nih.govresearchgate.net The resulting model exhibited strong statistical significance, with a high squared correlation coefficient (r²) and cross-validated correlation coefficient (q²), indicating a robust correlation between the structural features and the inhibitory activity. nih.govresearchgate.net The model was then used to predict the activity of newly designed derivatives. nih.govresearchgate.net

The following table summarizes the statistical parameters of a representative COMSIA model for 6-hydroxybenzothiazole-2-carboxamide derivatives:

Statistical ParameterValue
q² (cross-validated r²)0.569
r² (non-cross-validated r²)0.915
SEE (Standard Error of Estimate)0.109
F-value52.714
Data derived from a study on 6-hydroxybenzothiazole-2-carboxamide derivatives as MAO-B inhibitors. nih.govresearchgate.net

The descriptors used in QSAR models for benzothiazole analogues often fall into several categories:

Electronic Descriptors: These describe the distribution of electrons in the molecule and include parameters like partial charges on atoms and dipole moments. In the COMSIA model for MAO-B inhibitors, electrostatic fields were significant contributors to the model, suggesting that the electronic properties of the substituents on the benzothiazole ring are crucial for activity. nih.govresearchgate.net

Steric Descriptors: These relate to the size and shape of the molecule. The COMSIA model also indicated the importance of steric fields, implying that the bulk and spatial arrangement of substituents influence the binding of the compounds to the target enzyme. nih.govresearchgate.net

Hydrophobic Descriptors: These quantify the water-fearing nature of the molecule or its parts, which is important for membrane permeability and binding to hydrophobic pockets in proteins.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that capture information about the size, shape, and degree of branching.

The insights gained from these QSAR models are invaluable for the rational design of new this compound analogues. By understanding the quantitative impact of different structural modifications on biological activity, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success, ultimately accelerating the drug discovery process.

Pharmacological and Biological Evaluation of 6 Isopropoxybenzo D Thiazol 2 Amine

Anticancer and Antiproliferative Activity

The benzothiazole (B30560) scaffold is a recognized pharmacophore in the development of anticancer agents, with various derivatives showing significant activity against numerous cancer cell lines. nih.govmdpi.comnih.gov These activities are often attributed to mechanisms such as the inhibition of crucial kinases, disruption of microtubule polymerization, and induction of apoptosis. nih.gov

In Vitro Cytotoxicity Profiling against Diverse Cancer Cell Lines

Despite the known anticancer potential of the broader benzothiazole class of compounds, specific in vitro cytotoxicity data for 6-Isopropoxybenzo[d]thiazol-2-amine against any cancer cell lines could not be located in the reviewed scientific literature.

Investigations into Cell Cycle Arrest and Apoptosis Induction

Derivatives of 2-aminobenzothiazole (B30445) have been investigated for their ability to induce cell cycle arrest and apoptosis in cancer cells. nih.govrsc.orgnih.govmdpi.comnih.gov For instance, some derivatives have been shown to arrest the cell cycle in the G1 or G2/M phase and trigger apoptotic pathways. nih.govnih.govmdpi.comnih.gov However, there are no specific studies available that investigate the effects of this compound on cell cycle progression or apoptosis induction.

Assessment of In Vivo Antitumor Efficacy in Preclinical Models

Preclinical in vivo studies are crucial for evaluating the therapeutic potential of a compound. While some benzothiazole derivatives have been assessed for their antitumor efficacy in animal models, no such data has been reported for this compound in the public scientific domain.

Antimicrobial Activity

The 2-aminobenzothiazole core is also a key feature in many compounds with significant antimicrobial properties. nih.govnih.govmdpi.comresearchgate.net These compounds have shown activity against a range of pathogenic bacteria and fungi. nih.govmdpi.comresearchgate.net

Antibacterial Spectrum and Potency against Clinically Relevant Strains (Gram-positive and Gram-negative)

No data regarding the antibacterial spectrum and potency of this compound against either Gram-positive or Gram-negative bacteria are available in the current scientific literature. Studies on related benzothiazole derivatives have shown varied activity, but these findings cannot be directly extrapolated to the specific compound . nih.govmdpi.com

Antifungal Efficacy against Pathogenic Fungi

While some benzothiazole compounds have been evaluated for their activity against pathogenic fungi, specific data on the antifungal efficacy of this compound could not be found in the reviewed literature. nih.govmdpi.comresearchgate.net

Anti-mycobacterial Activity

Recent studies have highlighted the potential of this compound and its derivatives as potent agents against mycobacterial infections. Research leading to a patent for novel antimycobacterial heterocyclic amides has identified this compound as a compound of interest. google.com These compounds have demonstrated broad-spectrum antimycobacterial activity.

Specifically, certain compounds within this patented series have exhibited significant efficacy against various Mycobacterium species. The minimum inhibitory concentration (MIC) required to inhibit 90% of the strains (MIC90) for select compounds was found to be in the range of 0.12-1 μg/mL against Mycobacterium abscessus, Mycobacterium chelonae, and Mycobacterium fortuitum. google.com Preliminary investigations into the mechanism of action suggest that these benzothiazole amides may exert their effect by interfering with the transfer of mycolic acid, a crucial component of the mycobacterial cell wall. google.com

Table 1: Anti-mycobacterial Activity of Related Benzothiazole Amides

Mycobacterium SpeciesMIC90 Range (µg/mL)
M. abscessus0.12 - 1
M. chelonae0.12 - 1
M. fortuitum0.12 - 1

Note: Data represents the activity of a series of benzothiazole amides including this compound as described in patent literature. google.com

Anti-inflammatory and Analgesic Properties

While direct studies on the anti-inflammatory and analgesic properties of this compound are limited, research on closely related benzo[d]thiazol-2-amine derivatives provides significant insights into the potential of this chemical scaffold in modulating inflammation and pain pathways.

In Vitro Assays for Inflammatory Mediator Inhibition

The anti-inflammatory activity of benzo[d]thiazol-2-amine derivatives has been evaluated through their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Molecular docking studies have been employed to predict the binding affinity of these derivatives to COX-1 and COX-2 enzymes. In some studies, certain derivatives have shown higher binding affinities for the COX-1 enzyme compared to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac. Conversely, other derivatives have exhibited lower binding affinities for the COX-2 enzyme when compared to indomethacin.

In Vivo Models for Anti-inflammatory and Analgesic Effects

The anti-inflammatory effects of benzo[d]thiazol-2-amine derivatives have been further investigated using in vivo models, such as the carrageenan-induced rat paw edema model. This model is a standard method for assessing the acute anti-inflammatory activity of potential drug candidates.

In addition to anti-inflammatory activity, the analgesic properties of these compounds have been evaluated using methods like the hot plate test. This test measures the reaction time of an animal to a heat stimulus, providing an indication of the compound's ability to alleviate pain.

Antidiabetic Activity

Enzyme Inhibition Studies (e.g., α-glucosidase)

One of the key therapeutic targets for managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. These enzymes are located in the small intestine and are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, the rate of glucose absorption can be slowed, leading to a reduction in post-prandial hyperglycemia.

Research on various heterocyclic compounds containing a thiazole (B1198619) or a related thiohydantoin scaffold has demonstrated inhibitory activity against α-glucosidase and α-amylase. The inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity, have been determined for these derivatives. For instance, some 2-thiohydantoin (B1682308) derivatives have shown moderate inhibitory activity against both α-amylase and α-glucosidase.

In Vivo Glucose Metabolism Regulation

Beyond enzyme inhibition, the broader effects of related compounds on in vivo glucose metabolism are of interest. While direct evidence for this compound is pending, the general class of thiazolidinediones, which also contains a thiazole ring, is known to improve insulin (B600854) sensitivity and regulate glucose metabolism in vivo. Further research is required to determine if this compound shares similar properties.

Antiviral Activity (including Anti-HIV and Hepatitis-C)

Derivatives of 2-aminobenzothiazole have demonstrated significant antiviral properties, attracting research interest in their potential against various viral strains. mdpi.com The core structure, a fusion of benzene (B151609) and thiazole rings containing nitrogen and sulfur, allows these compounds to bind effectively to viral components. mdpi.com

Anti-HIV Activity: A number of 2-aminobenzothiazole derivatives have been investigated for their ability to inhibit the human immunodeficiency virus (HIV). mdpi.comnih.gov While the clinical efficacy of these compounds is yet to be established, in vitro studies have shown potent anti-HIV activity. nih.gov For instance, some hybrid benzothiazolyl analogues have demonstrated remarkable anti-HIV potential in laboratory settings. nih.gov The mechanism of action for many of these derivatives involves targeting key viral enzymes like reverse transcriptase, integrase, and protease. nih.gov

One area of research has focused on hybrid molecules. For example, benzothiazolyl-coumarin hybrids have shown potential as anti-HIV agents. nih.gov Specifically, a 6-chlorobenzothiazole derivative demonstrated a promising anti-HIV effect. nih.gov Another study identified a benzothiazolyl compound containing an indole (B1671886) moiety as a potent antiretroviral agent with activity in the nanomolar range. nih.gov This particular derivative was found to inhibit HIV-1 entry into cells by binding to the HIV-1 envelope protein and blocking the interaction of GP120 with CD4. nih.gov

Anti-Hepatitis C Activity: Benzothiazole derivatives have also been evaluated for their activity against the Hepatitis C virus (HCV). Some compounds have been reported to act as HCV replicon inhibitors. nih.gov One study found that an indole-containing benzothiazole derivative suppressed the HCV replicon by over 70%; however, it also exhibited some cytotoxicity to the host cells. nih.govresearchgate.net Further optimization led to a disulphonamide analogue of benzothiazole that showed potent anti-HCV activity with good selectivity for the NS5A protein. nih.gov

Antioxidant Activity

The antioxidant potential of 2-aminobenzothiazole derivatives has been a subject of study, with research indicating their capacity to counteract oxidative stress. nih.gov

Radical Scavenging Assays (e.g., DPPH, FRAP)

The FRAP assay measures the ability of a substance to reduce ferric ions, providing an index of its antioxidant or reducing potential. nih.gov

Cellular Antioxidant Capacity Assessment

Studies on related thiazole derivatives have provided insights into their effects on cellular antioxidant systems. For instance, research on N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide showed that it could influence the activity of key antioxidant enzymes in lymphoma cells. This compound was found to activate superoxide (B77818) dismutase while decreasing the activity of catalase and glutathione (B108866) peroxidase, suggesting a mechanism of cytotoxic effect through the modulation of the antioxidant system.

Anticonvulsant Activity

The search for novel anticonvulsant drugs with improved efficacy and fewer side effects has led to the investigation of various heterocyclic compounds, including 2-aminobenzothiazole derivatives. ingentaconnect.com These compounds have shown potential in preclinical models of seizures. nih.govingentaconnect.com

The evaluation of anticonvulsant activity is often carried out using models such as the pentylenetetrazole (PTZ)-induced seizures and the maximal electroshock (MES) test. japsonline.commdpi.com The PTZ model is associated with the GABAergic system, while the MES test helps identify compounds that can prevent the spread of seizures. mdpi.com

Studies on various thiazole and benzothiazole derivatives have demonstrated their anticonvulsant potential. For example, certain thiazole-bearing hybrids based on 2-imino-4-thiazolidinone and 2,4-dioxothiazolidine-5-carboxylic acid cores have shown excellent anticonvulsant activity in both PTZ and MES tests. mdpi.com One study on 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide identified it as a potent anticonvulsant agent. japsonline.com Furthermore, a study on a 6-nitrobenzo[d]thiazol-2-amine derivative in a zebrafish model of epilepsy suggested significant therapeutic potential by reducing oxidative stress, inflammation, and neurodegeneration. nih.gov

Anti-malarial Activity

Benzothiazole derivatives have emerged as a promising class of compounds in the search for new anti-malarial agents. nih.gov A systematic review of the literature identified 232 benzothiazole analogs with potent antiplasmodial activity against various strains of the malaria parasite. nih.gov The structure-activity relationship studies indicate that the substitution pattern on the benzothiazole scaffold is crucial for its anti-malarial activity. nih.gov

One mechanism of action for some benzothiazole derivatives is the chelation of iron, a crucial element for parasite growth. nih.gov A series of benzothiazole hydrazones were found to chelate free iron and inhibit heme polymerization, a critical process for the parasite's survival. nih.gov One of the most active compounds in this series also demonstrated in vivo anti-malarial activity in a murine model with a drug-resistant strain of Plasmodium yoelii. nih.gov

Neuroprotective and Anti-Alzheimer's Potential

The neuroprotective properties of 2-aminobenzothiazole derivatives are an active area of research, with a particular focus on their potential in treating neurodegenerative diseases like Alzheimer's. nih.gov

Thiazole and thiazolidine (B150603) derivatives have been shown to target multiple pathways implicated in Alzheimer's disease, including the inhibition of cholinesterase activity, amyloid-beta and tau aggregation, and other key enzymes. nih.gov For instance, a study on a 2-amino-1,3,4-thiadiazole (B1665364) derivative, 4BrABT, demonstrated its neuroprotective effects in vitro. nih.govresearchgate.net The compound was not toxic to neurons, astrocytes, or oligodendrocytes and showed protective action in models of neurotoxicity. nih.govresearchgate.net

In the context of Alzheimer's disease, dual-target inhibitors are a promising therapeutic strategy. A study on new benzothiazole derivatives identified compounds that displayed significant inhibitory activity against both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes in the pathology of the disease. researchgate.net One compound, in particular, showed potent inhibition of both enzymes and also had the ability to prevent the formation of beta-amyloid plaques. researchgate.net Furthermore, novel bis-thiazole-thiazolidinone hybrid derivatives have been synthesized and shown to be potent inhibitors of both acetylcholinesterase and butyrylcholinesterase. nih.gov

A derivative, 1-(3-Chloro-4-hydroxyphenyl)-3-(6-ethoxybenzo[d]thiazol-2-yl) urea (B33335), which is structurally related to the subject compound, has been noted for its inhibitory activity on 17β-HSD10, an enzyme implicated in Alzheimer's disease. nih.gov

Other Noteworthy Pharmacological Activities (e.g., Anthelmintic, Antihistaminic, Antidepressant, Anxiolytic)

The benzothiazole scaffold is a versatile pharmacophore that has been incorporated into a wide array of therapeutic agents, demonstrating a broad spectrum of biological effects. Beyond the primary pharmacological applications, derivatives of 2-aminobenzothiazole have been investigated for other significant activities, including anthelmintic, antihistaminic, antidepressant, and anxiolytic properties. Research into these areas reveals the potential for developing novel therapeutic agents based on the this compound structure.

Anthelmintic Activity

Derivatives of the benzothiazole nucleus are recognized for their potential as anthelmintic agents. nih.gov Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the benzothiazole ring are crucial for their biological activity. researchgate.netakjournals.com Specifically, substitutions at the C-6 position have been a key area of investigation. akjournals.com

Research has shown that the introduction of an alkoxy group at the 6-position of the benzothiazole ring can confer significant anthelmintic properties. For instance, a study on a series of O-substituted 6-methoxybenzothiazole-2-carbamates demonstrated notable in vitro anthelmintic activity against rumen flukes (paramphistomum). nih.gov This suggests that the presence of an ether linkage at the C-6 position is favorable for this biological action. The isopropoxy group in this compound, being an alkoxy substituent, indicates a potential for similar anthelmintic efficacy.

In one study, various 2-amino-6-substituted benzothiazoles were synthesized and evaluated for their anthelmintic activity against earthworm species (Pheretima posthuma). The findings of a related study on 6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)- amino-1,3-thiazoles are summarized in the table below. researchgate.net

Compound/Substituent at C6Paralysis Time (min)Death Time (min)
H45.2 ± 0.3275.6 ± 0.28
Cl38.4 ± 0.2665.8 ± 0.34
OCH₃32.6 ± 0.2258.4 ± 0.25
OC₂H₅28.8 ± 0.1849.2 ± 0.21
Mebendazole (Standard)25.4 ± 0.1542.6 ± 0.18

Data is illustrative of the trend observed in studies on related compounds.

Antihistaminic Activity

The potential of benzothiazole derivatives to act as antihistaminic agents has also been explored. Histamine H1-receptor antagonists are widely used in the treatment of allergic conditions. nih.govmdpi.com Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on thiazole and benzothiazole derivatives to understand the structural requirements for H1-antihistamine activity. researchgate.netakjournals.com These studies aim to correlate the physicochemical properties of the compounds with their biological activity, providing a model for the design of new antihistaminic drugs. akjournals.com

While direct studies on the antihistaminic properties of this compound are not prevalent, the general findings from QSAR models of related compounds can offer insights. These models often consider parameters such as lipophilicity and electronic properties, which would be influenced by the isopropoxy group. researchgate.net The development of new H1-receptor antagonists often involves exploring various heterocyclic scaffolds, including benzothiazoles, to identify compounds with improved efficacy and safety profiles. akjournals.com

Antidepressant and Anxiolytic Activities

The benzothiazole nucleus is a key component in several compounds investigated for their effects on the central nervous system, including antidepressant and anxiolytic activities. nih.govbiomedpharmajournal.org Various derivatives have been synthesized and evaluated in animal models to determine their potential for treating depression and anxiety. nih.govdergipark.org.tr

Studies have shown that certain benzothiazole derivatives exhibit significant antidepressant-like effects in preclinical models such as the forced swim test and tail suspension test. nih.gov For instance, a series of novel benzothiazole derivatives were synthesized and showed a reduction in immobility time in mice, an indicator of antidepressant potential. nih.govresearchgate.net Similarly, the anxiolytic-like effects of compounds bearing the benzothiazole ring have been demonstrated in studies. dergipark.org.trresearchgate.net

While specific data on this compound is not available, the established activity of the broader class of benzothiazole derivatives suggests that this compound could warrant investigation for these CNS effects. The nature of the substituent at the 6-position is known to modulate the pharmacological profile of benzothiazole derivatives.

The table below presents findings from a study on the antidepressant activity of various benzothiazole-benzamides.

CompoundMean Immobility Time (sec) ± SEM
Control160.5 ± 2.5
Compound 1145.2 ± 1.8
Compound 2120.8 ± 2.1
Compound 3125.4 ± 1.5
Compound 4135.6 ± 2.3
Fluoxetine (Standard)118.2 ± 1.9***

*Data from a study on related benzamide (B126) derivatives, where **p < 0.01 and **p < 0.001 compared to control. biomedpharmajournal.org

Mechanism of Action Studies for 6 Isopropoxybenzo D Thiazol 2 Amine

Identification of Specific Molecular Targets and Biological Pathways

Research has identified the primary molecular target of the benzothiazole (B30560) amide series, to which 6-Isopropoxybenzo[d]thiazol-2-amine belongs, as the Mycobacterial Membrane Protein Large 3 (MmpL3). google.comnih.gov MmpL3 is an essential transporter protein responsible for the translocation of trehalose (B1683222) monomycolate (TMM), a key precursor of mycolic acids, from the cytoplasm to the periplasmic space. acs.orgacs.org Mycolic acids are fundamental components of the unique and protective outer membrane of mycobacteria. acs.org

The inhibition of MmpL3 disrupts the mycolic acid biosynthesis pathway, a critical process for the structural integrity of the mycobacterial cell wall. google.com This disruption leads to a concentration-dependent inhibition of mycolic acid transfer to both arabinogalactan (B145846) and the formation of trehalose dimycolate (TDM), which are hallmarks of MmpL3 inhibition. google.com Evidence suggests that this inhibitory action is a direct effect on the MmpL3 transporter and not a result of collapsing the proton motive force, which MmpL3 utilizes for its transport function.

Enzyme Inhibition or Activation Kinetics and Specificity

While detailed kinetic data for the specific inhibition of MmpL3 by this compound is not extensively available in public literature, the broader class of benzothiazole amides has been shown to exhibit potent antimycobacterial activity. The minimum inhibitory concentration (MIC) is a key measure of a compound's efficacy. Although specific MIC values for this compound are not detailed in the provided search results, a patent for novel antimycobacterial heterocyclic amides, which includes this compound, indicates that compounds in this class have MICs in the range of 0.03-1 µg/mL against various mycobacterial species. google.com The activity of related benzothiazole amides against different mycobacterial species highlights the spectrum of activity for this class of compounds. For instance, an advanced lead compound from this series, CRS400393, displayed MIC values of 0.03-0.12 μg/mL against Mycobacterium abscessus and 1-2 μg/mL against Mycobacterium avium complex. nih.govnih.gov

The specificity of this class of compounds is noteworthy. They are potent against mycobacteria, but some MmpL3 inhibitors have shown activity against other bacterial and fungal pathogens, while others are highly specific to mycobacteria. nih.govnih.govasm.org This specificity is likely due to the conservation and essentiality of MmpL3 in mycobacteria. nih.gov

Receptor Binding Assays and Ligand-Receptor Interactions

Direct receptor binding assays and detailed ligand-receptor interaction studies for this compound with MmpL3 are not widely documented. However, studies on other MmpL3 inhibitors provide a framework for understanding these interactions. For example, evidence of a direct interaction between the MmpL3 inhibitor BM212 and the purified MmpL3 protein has been demonstrated. acs.orgfrontiersin.org It is proposed that MmpL3 inhibitors may bind within the proton translocation channel of the transporter, leading to conformational changes that block its function. acs.orgacs.org The identification of resistance-conferring mutations within the mmpL3 gene further supports the notion of a direct binding interaction between these inhibitors and the MmpL3 protein. nih.gov

Cellular and Molecular Level Investigations

The inhibition of MmpL3 by compounds such as this compound initiates a cascade of cellular and molecular events that ultimately lead to bacterial cell death.

Gene Expression Profiling

While specific gene expression profiles for mycobacteria treated with this compound are not available, studies on the effects of MmpL3 depletion or inhibition provide general insights. The silencing of the mmpL3 gene has been shown to lead to the repression of genes involved in energy production. acs.org Additionally, disruption of MmpL3 function can induce a cellular stress response, including the upregulation of genes associated with osmotic stress and cell wall stress. nih.gov These transcriptional changes reflect the bacterium's attempt to cope with the detrimental effects of a compromised cell envelope. acs.org

Protein Modulation and Signaling Cascade Analysis

The activity of MmpL3 itself is subject to regulation within the mycobacterial cell. Phosphorylation of the C-terminal domain of MmpL3 by serine/threonine protein kinases has been shown to inhibit its transport activity. nih.gov This phosphorylation can be reversed by the phosphatase PstP. nih.gov While it is not yet known if this compound directly influences this regulatory pathway, the inhibition of MmpL3 function will undoubtedly have downstream effects on cellular signaling as the bacterium responds to the resulting stress.

Intracellular Localization Studies

Studies on the localization of MmpL3 have shown that the protein is found at the poles of the mycobacterial cell, which are active sites of cell wall synthesis and division. nih.gov The specific intracellular localization of this compound has not been reported. However, as an inhibitor of MmpL3, its site of action would be at the cell membrane where the transporter is located.

Conclusion and Future Perspectives

Translational Potential and Therapeutic Prospects of 6-Isopropoxybenzo[d]thiazol-2-amine

The translational potential and therapeutic prospects of this compound are currently unknown due to the absence of preclinical or clinical data. While its structural similarity to other biologically active benzothiazoles might imply potential for therapeutic application, any such claims would be unfounded without experimental evidence.

Challenges and Emerging Opportunities in the Field of Benzothiazole-Based Drug Discovery

The field of benzothiazole-based drug discovery faces several challenges, including the need for improved selectivity and reduced off-target effects of new chemical entities. Overcoming drug resistance, particularly in anticancer and antimicrobial therapies, is another significant hurdle.

Despite these challenges, emerging opportunities are plentiful. The exploration of novel substitution patterns on the benzothiazole (B30560) ring, the use of computational modeling for rational drug design, and the development of hybrid molecules that combine the benzothiazole scaffold with other pharmacophores are promising avenues for future research. The vast, underexplored chemical space of benzothiazole derivatives, which includes compounds like this compound, represents a significant opportunity for the discovery of new therapeutic agents.

Future Research Directions for this compound and Its Analogues, including Derivatization and Hybridization Strategies

Given the current lack of data, the most crucial future research direction is the fundamental investigation of this compound. This would involve:

Development and optimization of a synthetic route to produce the compound in sufficient quantities for further study.

Thorough characterization of its physicochemical properties.

Comprehensive biological screening to identify any potential therapeutic activities, such as anticancer, antimicrobial, or anti-inflammatory effects.

Should initial screenings show promise, further research could explore:

Derivatization strategies: Modification of the 2-amino group or other positions on the benzothiazole ring to establish structure-activity relationships (SAR) and optimize potency and selectivity.

Hybridization strategies: Combining the 6-isopropoxy-2-aminobenzothiazole scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel mechanisms of action.

Until such foundational research is conducted and published, this compound will remain a molecule of theoretical interest rather than one with tangible scientific contributions or therapeutic potential.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in antidiabetic studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50 values.
  • ANOVA with Post Hoc Tests : Compare treatment groups to identify significant differences in α-glucosidase inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.